2-anilino-4-methyl-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
4-METHYL-2-(PHENYLAMINO)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(PHENYLAMINO)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a suitable aldehyde, followed by cyclization and further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(PHENYLAMINO)-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while reduction can produce tetrahydroquinazoline
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-anilino-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H21N3O/c1-16-22-20(26-23(24-16)25-19-10-6-3-7-11-19)14-18(15-21(22)27)13-12-17-8-4-2-5-9-17/h2-13,18H,14-15H2,1H3,(H,24,25,26)/b13-12+ |
InChI Key |
QDZWXGLFJOHKOY-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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